molecular formula C7H9NaO4 B2755383 Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate CAS No. 2580202-36-2

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate

Cat. No.: B2755383
CAS No.: 2580202-36-2
M. Wt: 180.135
InChI Key: CHZHVVKHEOAUDF-UHFFFAOYSA-M
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Description

. It is known for its unique structure, which includes an oxetane ring and a vinyl group, making it a subject of interest for researchers.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

The synthesis of Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate involves several steps. One common method includes the reaction of 3-ethenyloxetan-3-ol with sodium chloroacetate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles like halides or amines.

Scientific Research Applications

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with oxetane rings.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cell function and signal transduction pathways, contributing to its biological activity.

Comparison with Similar Compounds

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate can be compared with other similar compounds, such as:

    Sodium;2-(3-vinyloxetan-3-yl)oxyacetate: Similar in structure but with different reactivity due to the presence of a vinyl group.

    Ethyl 2-(oxetan-3-ylidene)acetate: Another oxetane-containing compound with different functional groups, leading to varied applications and reactivity.

Properties

IUPAC Name

sodium;2-(3-ethenyloxetan-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c1-2-7(4-10-5-7)11-3-6(8)9;/h2H,1,3-5H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZHVVKHEOAUDF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COC1)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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